molecular formula C6H13NO3 B1357457 Ethyl 2-(aminooxy)-2-methylpropanoate CAS No. 5821-03-4

Ethyl 2-(aminooxy)-2-methylpropanoate

Cat. No.: B1357457
CAS No.: 5821-03-4
M. Wt: 147.17 g/mol
InChI Key: QRDQCWFFJNRRDE-UHFFFAOYSA-N
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Description

Ethyl 2-(aminooxy)-2-methylpropanoate, also known as EAMP, is an organic compound with a molecular formula of C6H13NO3. It is an important intermediate used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the synthesis of a variety of peptides, peptidomimetics, and other bioactive molecules. EAMP is a versatile reagent and has been used in a variety of applications, including enzymatic and chemical synthesis, as well as in the synthesis of peptides and peptidomimetics.

Scientific Research Applications

Influence on Volatile Ester Formation in Melon

Research by Bauchot et al. (1998) investigated the role of ethylene on volatile formation in melon hybrids. They found that major volatiles in nontransformed hybrids were esters, particularly acetates. Ethyl esters like ethyl butanoate and branched-chain esters such as ethyl 2-methylpropanoate were potent odorants. In antisense hybrids, total volatiles were significantly lower, suggesting a key role of these compounds in fruit aroma profiles (Bauchot, Mottram, Dodson, & John, 1998).

Potential in Anti-inflammatory and Antidyslipidemic Hybrid Synthesis

A study by Navarrete-Vázquez et al. (2011) focused on the synthesis and crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with potential analgesic and antidyslipidemic properties. They characterized this compound through various spectroscopic methods and identified its potential bioactivity (Navarrete-Vázquez, Torres-Gómez, Guerrero-Alvarez, & Tlahuext, 2011).

Transformation into Ethyl 2-Aminopropenoate

Kakimoto et al. (1982) discussed the transformation of ethyl 2-azidopropenoate into ethyl 2-aminopropenoate with different substituents. This reaction highlights the chemical versatility of related compounds in synthetic chemistry (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

Future Directions

While specific future directions for Ethyl 2-(aminooxy)-2-methylpropanoate were not found, aminooxy compounds are a topic of ongoing research. For instance, there is interest in designing new multicomponent strategies for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

Properties

IUPAC Name

ethyl 2-aminooxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4-9-5(8)6(2,3)10-7/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDQCWFFJNRRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598134
Record name Ethyl 2-(aminooxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5821-03-4
Record name Ethyl 2-(aminooxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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